molecular formula C9H8ClNO B13658803 2-Chloro-5-methoxy-4-methylbenzonitrile

2-Chloro-5-methoxy-4-methylbenzonitrile

Cat. No.: B13658803
M. Wt: 181.62 g/mol
InChI Key: KVUWPCQMBRCWTA-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylbenzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 2, a methoxy group at position 5, and a methyl group at position 4. This compound’s structure combines electron-withdrawing (chloro, nitrile) and electron-donating (methoxy, methyl) groups, creating a unique electronic profile.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-5-methoxy-4-methylbenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4H,1-2H3

InChI Key

KVUWPCQMBRCWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. The use of ionic liquids as co-solvents and catalysts has been explored to simplify the separation process and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-5-methoxy-4-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methoxy, and nitrile groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 2-Chloro-5-methoxy-4-methylbenzonitrile with three structurally related benzonitrile derivatives from the evidence:

Compound Name CAS RN Substituents (Positions) Molecular Formula Molecular Weight Purity Key Applications/Properties Source
This compound* N/A Cl (2), OCH₃ (5), CH₃ (4) C₉H₈ClNO ~181.6 N/A Hypothesized as a synthetic intermediate N/A
2-Chloro-5-methylbenzonitrile 4387-32-0 Cl (2), CH₃ (5) C₈H₆ClN 151.59 >97.0% High-purity reagent for organic synthesis
5-Chloro-2-methoxybenzonitrile N/A Cl (5), OCH₃ (2) C₈H₆ClNO ~183.6 Unknown Positional isomer; potential agrochemical intermediate
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 NH₂ (2), Cl (4), OCH₃ (5) C₈H₇ClN₂O 198.61 97% Pharmaceutical precursor (e.g., kinase inhibitors)

Note: Data for this compound is inferred from structural analogs due to absence in evidence.

Key Differences and Implications

Substituent Positions and Electronic Effects: 2-Chloro-5-methylbenzonitrile (): The chloro and methyl groups at positions 2 and 5 create a balance of electron-withdrawing and electron-donating effects. This compound’s high purity (>97%) makes it suitable for precise synthetic applications . 5-Chloro-2-methoxybenzonitrile (): A positional isomer of the target compound, with methoxy at position 2 and chloro at 5. The methoxy group’s strong electron-donating nature may enhance reactivity in electrophilic substitutions compared to methyl-substituted analogs . 2-Amino-4-chloro-5-methoxybenzonitrile (): The amino group introduces basicity and nucleophilicity, enabling participation in coupling reactions (e.g., Suzuki-Miyaura). Its 97% purity suggests use in drug discovery .

Physicochemical Properties: Molecular Weight and Solubility: The target compound’s higher molecular weight (~181.6 vs. 151.59 for 2-Chloro-5-methylbenzonitrile) implies reduced solubility in non-polar solvents, which could influence reaction conditions. Stability: The methoxy group in the target compound may confer greater oxidative stability compared to amino-substituted derivatives .

Applications: Pharmaceuticals: Amino- and methoxy-substituted analogs (e.g., and ) are linked to bioactive molecule synthesis, such as kinase inhibitors or antimicrobial agents. Agrochemicals: Chloro and methoxy groups are common in herbicides; the target compound’s substituent arrangement may offer unique modes of action .

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